Zaurategrast ethyl ester sulfate, also known as CDP323 sulfate, is a compound classified as an integrin antagonist. It is an ethyl ester prodrug of CT7758, designed to modulate immune responses by targeting specific integrins. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in autoimmune diseases and other inflammatory conditions.
Zaurategrast ethyl ester sulfate is derived from the synthesis of CT7758, which is a potent integrin antagonist. The compound is synthesized in a laboratory setting, with specific attention to minimizing impurities during the production process. Research has highlighted the importance of controlling genotoxic impurities, such as acetamide, during the synthesis of zaurategrast sulfate to ensure safety and efficacy in its application .
Zaurategrast ethyl ester sulfate falls under the category of sulfonate esters and is classified as a pharmaceutical agent due to its biological activity as an integrin antagonist. This classification is crucial for its development and regulatory approval in clinical settings.
The synthesis of zaurategrast ethyl ester sulfate involves several key steps that ensure the production of a pure and effective compound. The synthetic route typically includes:
Technical details regarding reaction conditions such as temperature, pressure, and reaction time are critical for optimizing yield and purity .
The molecular structure of zaurategrast ethyl ester sulfate can be represented by its chemical formula, which includes carbon, hydrogen, oxygen, and sulfur atoms. The compound's structure features a sulfonate group attached to the ethyl ester moiety, contributing to its pharmacological properties.
Zaurategrast ethyl ester sulfate participates in various chemical reactions that are vital for its functionality:
Technical details regarding reaction kinetics and mechanisms are essential for understanding how these reactions impact the compound's efficacy .
The mechanism of action for zaurategrast ethyl ester sulfate involves its interaction with integrins on cell surfaces. By binding to specific integrin receptors, it inhibits their activation and subsequent signaling pathways that lead to inflammatory responses. This action can reduce cell adhesion and migration, which are critical processes in autoimmune diseases.
Research indicates that zaurategrast ethyl ester sulfate effectively modulates immune responses through this mechanism, potentially leading to therapeutic benefits in conditions such as multiple sclerosis and rheumatoid arthritis.
Relevant data from analytical studies provide insights into these properties, aiding in understanding how they influence the compound's behavior in biological systems.
Zaurategrast ethyl ester sulfate has several scientific uses primarily focused on its role as an integrin antagonist:
The ongoing research into zaurategrast ethyl ester sulfate underscores its significance in advancing therapeutic strategies against inflammatory diseases.
The α4β1 and α4β7 integrins are transmembrane glycoproteins facilitating lymphocyte adhesion and migration through interactions with endothelial cell adhesion molecules. Specifically:
Zaurategrast ethyl ester sulfate is metabolized in vivo to its active carboxylic acid derivative, CT7758. This active moiety exerts therapeutic effects by:
Table 1: Binding Affinity and Selectivity Profile of CT7758 (Active Metabolite)
Integrin Receptor | Primary Ligand | IC₅₀ (nM) (CT7758) | Biological Consequence of Inhibition |
---|---|---|---|
α4β1 (VLA-4) | VCAM-1, Fibronectin CS-1 | 5 - 50* | Reduced leukocyte infiltration into CNS & joints |
α4β7 | MAdCAM-1 | 10 - 100* | Impaired lymphocyte homing to gut mucosa |
Other Integrins (e.g., αLβ2) | ICAM-1 | > 10,000 | Minimal activity, indicating high selectivity |
Values represent ranges from in vitro competitive binding assays [1] [7] [8].
Preclinical models substantiate the functional impact of this dual antagonism. Inhibition of α4β1/α4β7 significantly attenuates inflammation in experimental autoimmune encephalomyelitis (EAE, a multiple sclerosis model) and colitis models, correlating with reduced leukocyte infiltration into target tissues [7].
The active α4 integrin antagonist CT7758 possesses physicochemical properties severely limiting its oral bioavailability (< 5% in rodents and cynomolgus monkeys). Key limitations included:
To overcome these barriers, an ethyl ester prodrug strategy was employed, yielding Zaurategrast ethyl ester (CDP323; free base of the sulfate salt). This approach leveraged:
Table 2: Comparative Pharmacokinetic Parameters of CT7758 vs. Zaurategrast Ethyl Ester Sulfate Prodrug
Parameter | CT7758 (Active Drug) | Zaurategrast Ethyl Ester Sulfate (Prodrug) | Improvement Factor | Species/Model |
---|---|---|---|---|
Oral Bioavailability | 0.2% (Monkey), 4% (Mouse) | 55% (Dog), Significantly increased (Rat/Monkey)* | > 10-fold (Monkey) | Preclinical species [7] |
Caco-2 Permeability (Papp x 10⁻⁶ cm/s) | ≤ 1.3 | Increased significantly* | > 3-fold | In vitro model [7] [8] |
Water Solubility | Very Low (< 0.1 mg/mL) | High (> 150 mg/mL in DMSO for free base; Sulfate salt enhances aqueous solubility) | > 1000-fold | Physicochemical testing [1] [8] |
Plasma Half-life (t₁/₂) | ≤ 1 hour (Monkey/Rodent) | 2.4 hours (Dog) | ~2-4 fold (Dog) | Preclinical species [7] |
*Exact fold-increases vary by species; dog showed highest bioavailability for prodrug. Permeability increase confirmed directionally but precise species-dependent bioavailability data for prodrug in rodents/monkeys not fully detailed in public sources.
The successful conversion of Zaurategrast ethyl ester sulfate to CT7758 in vivo was demonstrated across species, confirming the prodrug rationale. This strategy exemplifies the application of established prodrug chemistry (esterification) to solve specific absorption and exposure challenges for a pharmacologically active but pharmaceutically suboptimal integrin inhibitor [3] [6] [7].
Small-molecule integrin antagonists offer potential advantages over monoclonal antibodies (e.g., Natalizumab targeting α4), including oral bioavailability, reduced immunogenicity, and potentially lower cost. Zaurategrast ethyl ester sulfate occupies a distinct niche within this class:
Table 3: Positioning of Zaurategrast Ethyl Ester Sulfate Among Select Small-Molecule Integrin Inhibitors
Inhibitor (Target) | Chemical Class | Prodrug Required? | Key Differentiators of Zaurategrast/CT7758 | Development Status (Example) |
---|---|---|---|---|
Zaurategrast Ethyl Ester Sulfate (α4β1/α4β7) | Bicyclic heteroaromatic derivative | Yes (Ethyl ester) | Dual α4β1/α4β7 antagonism; Specific need for prodrug due to PK limitations | Clinical trials (Phase II) |
Valategrast (α4β1/α4β7) | Benzofuran derivative | No | Similar target profile but administered as active drug; Different chemical scaffold | Discontinued (Phase II) |
AJM300 (α4β7) | Phenylalanine derivative | No | Primarily α4β7 selective; Oral active drug | Marketed (Japan, Crohn's) |
Lifitegrast (αLβ2, LFA-1) | Small molecule | No | Different target (LFA-1); Topical administration; Marketed | Marketed (US, Dry Eye) |
Cilengitide (αvβ3/αvβ5) | Cyclic RGD peptide | No | Peptidic; Intravenous administration; Targets angiogenesis integrins | Discontinued (Phase III) |
Zaurategrast ethyl ester sulfate exemplifies the application of rational prodrug design to enable the clinical evaluation of a potent and selective dual α4β1/α4β7 integrin antagonist. Its development addressed the critical absorption barrier of the active pharmacophore through esterification, highlighting a successful strategy in overcoming physicochemical limitations for oral small-molecule therapeutics targeting integrins [1] [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7